alpha-Amino-beta-benzoylpropionic acid
Overview
Description
Alpha-Amino-beta-benzoylpropionic acid is an aromatic ketone.
Mechanism of Action
Target of Action
It has been found to inhibit the 1,4-dihydroxy-2-naphthoyl-coa synthase (menb) from the menaquinone biosynthesis pathway in mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target through a series of oxidation reactions . The total reaction is second-order, first-order each in oxidant and substrate . The oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species . Electron-releasing substituents in the phenyl ring accelerate the rate, while electron-withdrawing substituents produce the opposite effect .
Biochemical Pathways
The compound is involved in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis . It acts as an inhibitor of the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), which is a key enzyme in this pathway .
Pharmacokinetics
It’s known that the compound is unstable in solution and eliminates to form the corresponding 4-oxo-4-phenylbut-2-enoates that then react with coa in situ to form nanomolar inhibitors of menb .
Result of Action
The compound’s action results in the inhibition of the MenB enzyme, which is a key player in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis . This inhibition can potentially disrupt the normal functioning of the pathway, affecting the organism’s ability to synthesize menaquinone .
Action Environment
It’s known that the compound’s reactivity can be influenced by the ph of the solution . The oxidation rate increases linearly with [H+], indicating that the compound’s action can be influenced by the acidity of the environment .
Biochemical Analysis
Biochemical Properties
The role of 2-amino-4-oxo-4-phenylbutanoic acid in biochemical reactions is quite intriguing. It is involved in the direct reductive amination of prochiral 2-oxo-4-phenylbutyric acid, catalyzed by phenylalanine dehydrogenase . This reaction is highly attractive in the synthesis of the pharmaceutical chiral building block l-homophenylalanine .
Cellular Effects
It is known that its biochemical reactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-amino-4-oxo-4-phenylbutanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with phenylalanine dehydrogenase in the process of reductive amination .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-4-oxo-4-phenylbutanoic acid can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being actively researched .
Dosage Effects in Animal Models
The effects of 2-amino-4-oxo-4-phenylbutanoic acid can vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Amino-4-oxo-4-phenylbutanoic acid is involved in several metabolic pathways. It interacts with enzymes such as phenylalanine dehydrogenase and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-amino-4-oxo-4-phenylbutanoic acid within cells and tissues are complex processes that involve various transporters or binding proteins . Research is ongoing to understand its effects on localization or accumulation.
Subcellular Localization
The subcellular localization of 2-amino-4-oxo-4-phenylbutanoic acid and its effects on activity or function are areas of active research. This includes investigations into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-amino-4-oxo-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRCVKLRAOSZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328636 | |
Record name | alpha-Amino-beta-benzoylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15121-92-3 | |
Record name | alpha-Amino-beta-benzoylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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